molecular formula C18H20ClN3O3S2 B11438688 N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11438688
M. Wt: 426.0 g/mol
InChI Key: ONRPRVZDVWIRGH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a thienopyrimidine core, a chloro-methylphenyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chloro-methylphenyl group and the methoxyethyl side chain. Key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Chloro-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Attachment of the Methoxyethyl Side Chain: This can be done through nucleophilic substitution reactions, where the methoxyethyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a thienopyrimidine core with a chloro-methylphenyl group and a methoxyethyl side chain is unique and contributes to its distinct chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20ClN3O3S2

Molecular Weight

426.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H20ClN3O3S2/c1-11-3-4-12(9-13(11)19)20-15(23)10-27-18-21-14-5-8-26-16(14)17(24)22(18)6-7-25-2/h3-4,9H,5-8,10H2,1-2H3,(H,20,23)

InChI Key

ONRPRVZDVWIRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3)Cl

Origin of Product

United States

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